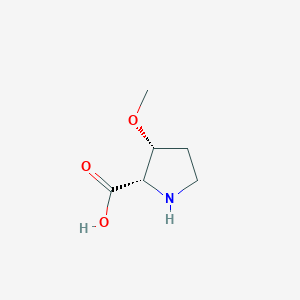

(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid

Beschreibung

(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a five-membered saturated ring with a methoxy (-OCH₃) group at the C3 position and a carboxylic acid (-COOH) group at the C2 position. Its stereochemistry (2S,3R) confers distinct spatial and electronic properties, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis. Pyrrolidine-based compounds are widely studied due to their conformational flexibility and ability to mimic natural amino acids, enabling interactions with biological targets such as enzymes and receptors .

Eigenschaften

Molekularformel |

C6H11NO3 |

|---|---|

Molekulargewicht |

145.16 g/mol |

IUPAC-Name |

(2S,3R)-3-methoxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c1-10-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |

InChI-Schlüssel |

NIKRPQUOBKTPNA-UHNVWZDZSA-N |

Isomerische SMILES |

CO[C@@H]1CCN[C@@H]1C(=O)O |

Kanonische SMILES |

COC1CCNC1C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Methylation of (2S,3R)-3-Hydroxypyrrolidine-2-Carboxylic Acid

A foundational approach involves the direct methylation of the hydroxyl group in (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid. This method employs methyl iodide (MeI) or dimethyl sulfate under basic conditions:

Procedure :

-

Dissolve (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid (1.0 equiv) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (3.0 equiv) and methyl iodide (1.2 equiv) at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield : 68–75%.

Key Challenge : Competing N-methylation requires careful control of stoichiometry.

Protection-Deprotection Strategies

To avoid side reactions, temporary protection of the carboxylic acid and amine groups is employed:

Benzoyl Protection

-

Protect the amine of methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate with benzoyl chloride (1.1 equiv) in THF/water (1:1) using NaHCO₃ as base.

-

Methylate the hydroxyl group using MeI/K₂CO₃.

-

Hydrolyze the methyl ester with LiOH in THF/water.

-

Remove the benzoyl group via hydrogenolysis (H₂/Pd-C).

Catalytic Asymmetric Synthesis

Chiral Auxiliary-Mediated Cyclization

A stereoselective route utilizes (S)-proline as a chiral auxiliary to construct the pyrrolidine ring:

Procedure :

-

Condense (S)-proline with benzaldehyde to form a Schiff base.

-

Perform aldol addition with methyl acrylate under L-proline catalysis.

-

Reduce the imine with NaBH₄ and cyclize using BF₃·OEt₂.

-

Introduce methoxy via Mitsunobu reaction (DIAD, PPh₃, MeOH).

Transition Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated γ-lactams offers a scalable route:

| Parameter | Value |

|---|---|

| Substrate | 3-Methoxy-5,6-dihydropyridin-2-one |

| Catalyst | Rhodium-(R)-BINAP complex |

| Pressure | 50 bar H₂ |

| Solvent | Methanol |

| Conversion | 99% |

| ee | 95% |

Hydrolysis of the lactam with HCl yields the target compound.

Industrial-Scale Production

Continuous Flow Methylation

To enhance throughput, continuous flow reactors (CFRs) are implemented:

Conditions :

-

Residence time: 10 min

-

Temperature: 80°C

-

Reagents: MeI (1.05 equiv), K₂CO₃ (3.0 equiv) in DMF

-

Productivity: 1.2 kg/h

Advantages : 20% higher yield than batch processes, reduced solvent use.

Crystallization Optimization

Final purification leverages pH-controlled crystallization:

-

Adjust solution pH to 4.5 using citric acid.

-

Cool to 4°C to precipitate the compound.

-

Wash with cold ethanol to remove residual salts.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Stereoselectivity (% ee) | Scalability | Cost Index |

|---|---|---|---|---|

| Hydroxyproline route | 82 | 99 | High | 1.0 |

| Asymmetric hydrogenation | 70 | 95 | Moderate | 1.8 |

| Continuous flow | 89 | 99 | Very high | 0.7 |

Key Insight : The hydroxyproline route balances cost and efficiency, while continuous flow methods excel in large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(2S,3R)-3-Methoxypyrrolidin-2-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methoxygruppe kann oxidiert werden, um Aldehyde oder Carbonsäuren zu bilden.

Reduktion: Reduktion der Carbonsäuregruppe zur Bildung von Alkoholen.

Substitution: Die Methoxygruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) können verwendet werden.

Reduktion: Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) sind übliche Reduktionsmittel.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden, häufig unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Methoxygruppe Methoxycarbonyl-Derivate liefern, während die Reduktion der Carbonsäuregruppe Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Antiviral Activity

Recent studies have highlighted the effectiveness of (2S,3R)-3-methoxypyrrolidine-2-carboxylic acid as a peptidomimetic inhibitor targeting the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2 and MERS-CoV. These proteases are crucial for viral replication, making them prime targets for antiviral drug development.

- Inhibition Studies : Compounds derived from this pyrrolidine framework have shown potent inhibitory activity against 3CLpro, with IC50 values in the sub-nanomolar range. For example, derivative compounds synthesized from this compound demonstrated effective inhibition of viral replication in cell lines infected with SARS-CoV-2 and MERS-CoV .

- Broad-Spectrum Activity : The structural similarity of 3CLpro across various coronaviruses allows for the development of broad-spectrum antiviral agents. Compounds based on this compound have been shown to retain activity against multiple coronavirus strains due to their ability to inhibit the protease effectively .

1.2 Structural Modifications and SAR Studies

Structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of derivatives of this compound. Modifications at specific positions on the pyrrolidine ring can enhance binding affinity and selectivity towards the target protease.

- Key Findings : Some modifications led to increased potency against 3CLpro, with certain derivatives demonstrating selectivity indices that indicate a favorable therapeutic window for further development .

Cosmetic Applications

2.1 Formulation Development

This compound is also being explored in cosmetic formulations due to its potential skin benefits and stability as an ingredient.

- Moisturizing Properties : Research indicates that formulations containing this compound can enhance skin hydration and improve overall skin texture. Its incorporation into topical products is being evaluated for efficacy in moisturizing and anti-aging formulations .

- Safety and Efficacy Studies : Before market introduction, products containing this compound undergo rigorous testing for safety and effectiveness. Studies have shown that formulations utilizing this compound exhibit favorable sensory properties and stability profiles .

Table 1: Summary of Research Findings

Biologische Aktivität

(2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound features a methoxy group at the 3-position and a carboxylic acid at the 2-position, which enhance its lipophilicity and reactivity. The presence of chiral centers at the 2 and 3 positions allows for diverse interactions with biological macromolecules.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₉NO₃ |

| Molecular Weight | 131.13 g/mol |

| Chirality | (2S,3R) |

| Functional Groups | Methoxy (-OCH₃), Carboxylic acid (-COOH) |

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. It is believed to influence metabolic processes by acting as an enzyme substrate or inhibitor.

Target Interactions

- Enzymes: Similar compounds have been shown to interact with enzymes such as threonine dehydratase and threonine aldolase, facilitating biochemical reactions that are crucial for cellular metabolism .

- Receptors: The compound may also influence receptor activity, potentially modulating signaling pathways involved in cell growth and differentiation.

Biological Studies and Findings

Several studies have investigated the biological implications of this compound:

- Cellular Effects: Research indicates that this compound can affect cellular processes such as protein synthesis and cell proliferation. It has been shown to support normal cellular functions at low concentrations while exhibiting cytotoxic effects at higher doses .

- Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. These findings highlight its potential as a lead compound in antibiotic development .

- Biochemical Pathways: The compound has been implicated in influencing key metabolic pathways, including glycolysis and amino acid metabolism, which are critical for maintaining cellular homeostasis .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound derivatives demonstrated significant inhibitory effects against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 0.64 µg/mL, showcasing its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Research involving enzyme kinetics revealed that this compound acts as a substrate for threonine dehydratase. The kinetic parameters indicated a competitive inhibition mechanism, suggesting that this compound could be utilized in studying enzyme regulation in metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Variations

The table below summarizes key structural analogs, their substituents, and stereochemical configurations:

Functional Group Impact on Properties

- Methoxy vs. Hydroxyl Groups: The trihydroxy derivative exhibits extensive hydrogen bonding (five donor/acceptor sites), enhancing water solubility but reducing membrane permeability. In contrast, the methoxy group in the target compound likely improves lipophilicity, favoring blood-brain barrier penetration or interaction with hydrophobic enzyme pockets.

- Aromatic vs. These features are critical for binding to hydrophobic regions in proteins, whereas the methoxy group offers moderate polarity and conformational flexibility.

- Ketone Functionality : The 5-oxo group in introduces a reactive site for nucleophilic addition or reduction, expanding synthetic utility compared to the saturated pyrrolidine core of the target compound.

Stereochemical Influences

- C3 Configuration : The (2S,3R) configuration in the target compound contrasts with the (2S,3S) stereoisomer in . This difference alters the spatial orientation of substituents, affecting interactions with chiral environments (e.g., enzyme active sites).

- Ring Conformation : The trihydroxy compound adopts a "envelope" conformation with C4 out of plane , while substituents like methoxymethyl may induce distinct puckering modes, influencing binding affinity and metabolic stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3R)-3-Methoxypyrrolidine-2-carboxylic acid while preserving stereochemical integrity?

- Methodological Answer : The synthesis typically employs chiral starting materials (e.g., D-glucose derivatives) to ensure stereochemical fidelity. For example, absolute configurations can be determined using precursors like D-glucuronolactone, followed by regioselective methoxylation and ring closure . Boc-protection strategies (tert-butoxycarbonyl) are critical for safeguarding the carboxylic acid group during intermediate steps, as seen in analogs like (2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic acid . Purification via recrystallization from ethanol/water mixtures (yielding decomposition points ~449 K) ensures high enantiomeric purity .

Q. How can X-ray crystallography and NMR spectroscopy confirm stereochemistry and molecular conformation?

- Methodological Answer : X-ray crystallography provides definitive stereochemical confirmation by resolving atomic coordinates (e.g., space group P1, unit cell parameters a = 5.4160 Å, b = 5.8236 Å, c = 6.6006 Å) . Hydrogen-bonding networks (e.g., O–H⋯O, N–H⋯O interactions) stabilize the crystal lattice, with each molecule acting as five hydrogen bond donors/acceptors . NMR techniques, including NOESY and - HSQC, verify solution-state conformation by correlating coupling constants (e.g., ) with dihedral angles .

Q. What methodologies are recommended for analyzing the hydrogen bonding network’s impact on stability?

- Methodological Answer : Hydrogen bond geometry (e.g., D–H⋯A distances, angles) is quantified using crystallographic data (Table 1 in ). Thermal stability assays (TGA/DSC) correlate decomposition temperatures with intermolecular interactions. For instance, the title compound’s melting point (449 K) and hydrogen bond density (5 bonds/molecule) suggest enhanced stability compared to non-hydroxylated analogs .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for stereoisomers of pyrrolidine carboxylic acids?

- Methodological Answer : Contradictions often arise from enantiomeric impurities or assay conditions. Chiral HPLC (e.g., using amylose-based columns) validates stereochemical purity (>97% by GC/HPLC) . Comparative bioassays under standardized conditions (e.g., enzyme inhibition kinetics for glucuronidases) isolate stereospecific effects. For example, (2S,3R)-3-Methoxy analogs show distinct activity vs. (2S,3S)-isomers due to spatial alignment with active sites .

Q. What in silico strategies predict interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding poses using crystal structures of target proteins (e.g., β-glucosidases). Free energy calculations (MM/PBSA) assess affinity differences between methoxy and hydroxyl analogs . QSAR studies correlate substituent effects (e.g., methoxy vs. methyl groups) with inhibitory potency, leveraging datasets from structural analogs like bulgecinine and alexines .

Q. How does the methoxy group influence reactivity in nucleophilic/electrophilic reactions compared to hydroxyl analogs?

- Methodological Answer : The methoxy group’s electron-donating nature enhances nucleophilic substitution at adjacent carbons (e.g., SN2 reactions with alkyl halides) but reduces electrophilic susceptibility. In contrast, hydroxyl analogs undergo oxidation (e.g., to carbonyls) more readily. Kinetic studies using -labeling track regioselectivity in esterification/amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.